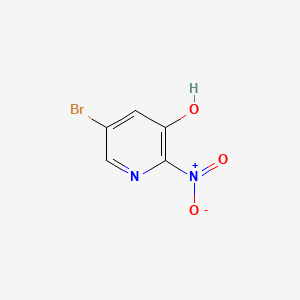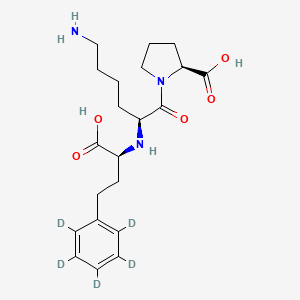
(S)-Lisinopril-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Lisinopril-d5, also known as (S)-1-[N2-((S)-1-Carboxy-3-phenylpropyl)L-lysyl]-L-proline, is a synthetic derivative of the angiotensin-converting enzyme (ACE) inhibitor lisinopril. This compound has been extensively studied for its potential applications in the fields of biochemistry and physiology, as well as its use in laboratory experiments.
Applications De Recherche Scientifique
Angiotensin-Converting Enzyme (ACE) Inhibitor
Lisinopril-d5 is an angiotensin-converting enzyme (ACE) inhibitor . ACE inhibitors are a class of medication used primarily in the treatment of high blood pressure and heart failure .
Heart Failure Treatment
Lisinopril is also used for the treatment of congestive heart failure . This is a condition where the heart can’t pump enough blood to meet the body’s needs .
Heart Attack Treatment
Lisinopril is used in the treatment of heart attacks . After a heart attack, some of the heart muscles weaken and become damaged. Lisinopril is used to decrease the risk of death after a heart attack .
Reduction of Endothelin-1 Formation
Lisinopril reduces the formation of endothelin-1 . Endothelin-1 is a potent vasoconstrictor, which means it narrows the blood vessels. By reducing its formation, Lisinopril helps to lower blood pressure and reduce the workload on the heart .
Increase of Nitric Oxide in Vascular Endothelial Cells
Lisinopril increases nitric oxide in human vascular endothelial cells . Nitric oxide is a molecule that helps blood vessels relax and widen, which improves blood flow and lowers blood pressure .
Internal Standard for Quantification
Lisinopril-d5 is intended for use as an internal standard for the quantification of lisinopril by GC- or LC-MS . This means it is used in analytical chemistry to ensure the accuracy and consistency of results .
Synthesis and Characterization of Related Compounds
Lisinopril-d5 is used in the synthesis and characterization of compounds related to Lisinopril . This includes the identification and control of impurities during the scale-up of the Lisinopril process .
Mécanisme D'action
Target of Action
Lisinopril-d5, also known as (S)-Lisinopril-d5, primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance in the body .
Biochemical Pathways
The primary biochemical pathway affected by Lisinopril-d5 is the RAAS . By inhibiting ACE, Lisinopril-d5 reduces the production of angiotensin II and aldosterone, leading to vasodilation and decreased fluid volume . This action ultimately results in the lowering of blood pressure .
Pharmacokinetics
Lisinopril-d5 exhibits complex pharmacokinetics. The bioavailability of Lisinopril-d5 is approximately 25%, but it can vary widely between individuals (6 to 60%) . The elimination half-life of Lisinopril-d5 is about 12 hours .
Result of Action
The primary result of Lisinopril-d5’s action is the reduction of high blood pressure . It is used to treat hypertension, heart failure, and after acute myocardial infarction . By inhibiting the RAAS, Lisinopril-d5 helps relax blood vessels, increase blood circulation to the heart , and reduce the workload on the heart .
Action Environment
The action of Lisinopril-d5 can be influenced by various environmental factors. For instance, a high-fat meal appears to decrease the C_max and AUC of Lisinopril . Furthermore, the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio is 2.2 x 10-3, indicating that the use of Lisinopril-d5 is predicted to present an insignificant risk to the environment .
Propriétés
IUPAC Name |
(2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O5/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15/h1-3,7-8,16-18,23H,4-6,9-14,22H2,(H,26,27)(H,28,29)/t16-,17-,18-/m0/s1/i1D,2D,3D,7D,8D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAWWYSOJDYHDC-MMUMHYRKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lisinopril-d5 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


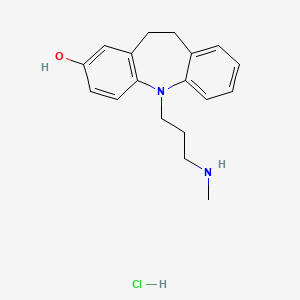





![5,7-Dichlorobenzo[d]thiazol-2-amine](/img/structure/B586269.png)
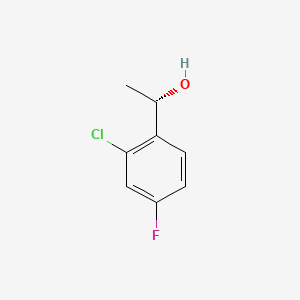
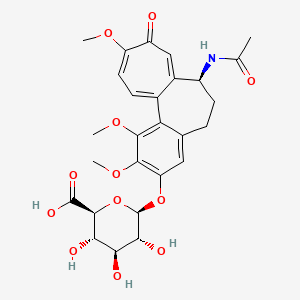
![[2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-4-morpholinylphosphinic Acid](/img/structure/B586275.png)
